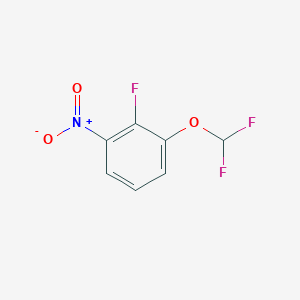

1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethoxy)-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFJFSJXVNUFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673303 | |

| Record name | 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214326-24-5 | |

| Record name | 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, synthesis, and handling of the fluorinated aromatic compound, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties imparted by the difluoromethoxy group, which can enhance metabolic stability and bioavailability in drug candidates.

Molecular and Physical Properties

Precise experimental data for this compound is not widely available, underscoring its status as a specialized research chemical. The following table summarizes its known and calculated properties. It is crucial to distinguish this isomer from related compounds, as the substitution pattern on the benzene ring significantly influences its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1] |

| CAS Number | Not available | |

| MDL Number | MFCD14698449 | |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Storage | Store at room temperature in an inert atmosphere. |

Note: The isomer 2-(Difluoromethoxy)-1-fluoro-3-nitrobenzene shares the same molecular formula and weight.[1]

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved through the difluoromethoxylation of a suitable phenolic precursor. The following is a probable two-step synthesis pathway, starting from the commercially available 2-fluoronitrobenzene.

Step 1: Synthesis of 2-Fluoro-3-nitrophenol

The initial step involves the regioselective hydroxylation of 2-fluoronitrobenzene. This transformation is crucial for introducing the hydroxyl group at the correct position for subsequent difluoromethoxylation.

Experimental Protocol:

-

To a solution of 2-fluoronitrobenzene in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to facilitate ortho-lithiation.

-

The lithium intermediate is then treated with an electrophilic oxygen source, such as a peroxyborane or molecular oxygen, followed by a reductive workup to yield 2-fluoro-3-nitrophenol.

-

Purification is typically achieved through column chromatography on silica gel.

Step 2: Difluoromethoxylation of 2-Fluoro-3-nitrophenol

The hydroxyl group of 2-fluoro-3-nitrophenol is then converted to the difluoromethoxy group. This reaction is often performed using a source of difluorocarbene.

Experimental Protocol:

-

Dissolve 2-fluoro-3-nitrophenol in a polar aprotic solvent, such as DMF or acetonitrile.

-

Add a suitable base (e.g., potassium carbonate or sodium hydroxide) to deprotonate the phenol, forming the corresponding phenoxide.

-

Introduce a difluorocarbene precursor, such as chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate, often in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the aqueous and organic phases.

-

The reaction mixture is heated to allow for the formation of the difluoromethoxy ether.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The crude product is then purified by vacuum distillation or column chromatography.

Diagram of the Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: A triplet in the aromatic region corresponding to the proton on the difluoromethoxy group, with a characteristic large coupling constant to the two fluorine atoms. The aromatic protons would appear as multiplets.

-

¹⁹F NMR: Two signals are expected: a doublet for the fluorine atom on the benzene ring and a doublet for the two fluorine atoms of the difluoromethoxy group, with coupling to the proton of that group.

-

¹³C NMR: The carbon of the difluoromethoxy group would appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons would show characteristic shifts influenced by the electron-withdrawing nitro group and the fluorine substituents.

-

IR Spectroscopy: Characteristic absorption bands for the C-F, C-O, and NO₂ (asymmetric and symmetric stretching) groups would be present.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 207.11.

Safety and Handling

A dedicated Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for structurally similar nitroaromatic and fluorinated compounds, the following precautions are advised:

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Researchers should handle this compound with the same level of care as other potentially hazardous aromatic nitro compounds.

Applications in Research and Development

The incorporation of the difluoromethoxy group is a key strategy in modern drug design. This moiety is often used as a bioisostere for a hydroxyl or thiol group, offering the potential to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation.

-

Improve Bioavailability: The lipophilicity of the difluoromethoxy group can aid in cell membrane permeability.

-

Modulate Acidity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.

This compound serves as a valuable building block for the synthesis of more complex molecules with these desirable properties, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

Logical Relationship Diagram:

Caption: Interrelationship of properties, synthesis, and applications.

References

-

MySkinRecipes. 2-(Difluoromethoxy)-1-fluoro-3-nitrobenzene. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Analysis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, a compound of interest in medicinal chemistry and materials science. The intricate substitution pattern of this molecule presents a unique opportunity to explore the interplay of electronic effects and spin-spin coupling in NMR spectroscopy. This document will serve as a detailed roadmap for researchers, offering both a predictive analysis and a practical framework for experimental verification.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with a unique convergence of electron-withdrawing groups. The nitro group (-NO₂), the fluorine atom (-F), and the difluoromethoxy group (-OCHF₂) all exert significant influence on the electron distribution within the benzene ring. Understanding the precise arrangement and electronic environment of the aromatic protons is paramount for confirming its chemical identity, assessing its purity, and predicting its reactivity. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of the protons.

Theoretical ¹H NMR Spectral Prediction

Chemical Shift Analysis: The Influence of Substituents

The chemical shifts of the aromatic protons in substituted benzenes are primarily governed by the electronic nature of the substituents. Benzene protons typically resonate around 7.3 ppm.[1] Electron-withdrawing groups deshield adjacent protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

In our target molecule, all three substituents are electron-withdrawing:

-

Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both resonance and inductive effects, causing significant deshielding, particularly at the ortho and para positions.

-

Fluorine (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. However, it also possesses lone pairs that can be donated into the ring via resonance, which has a shielding effect, primarily at the ortho and para positions. The inductive effect generally dominates.

-

Difluoromethoxy Group (-OCHF₂): This group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. The oxygen atom's lone pairs are less available for donation into the ring compared to a simple methoxy group, due to the electron-withdrawing fluorine atoms.

Considering the positions of the substituents, we can predict the relative chemical shifts of the three aromatic protons (H-4, H-5, and H-6):

-

H-6: This proton is ortho to the powerful electron-withdrawing nitro group and meta to the fluorine and difluoromethoxy groups. The strong deshielding from the nitro group is expected to shift this proton significantly downfield.

-

H-4: This proton is para to the nitro group and ortho to the difluoromethoxy group. It will experience strong deshielding from both groups.

-

H-5: This proton is meta to both the nitro and difluoromethoxy groups and para to the fluorine atom. It is expected to be the most shielded of the three aromatic protons and will therefore appear at the most upfield position.

The difluoromethoxy group's proton (-OCHF₂) will appear as a distinct signal, significantly downfield from typical methoxy protons due to the influence of the two fluorine atoms. This signal will be split into a triplet by the two adjacent fluorine atoms.

Spin-Spin Coupling: A Complex Web of Interactions

The multiplicity of each proton signal is determined by the number of neighboring non-equivalent protons and fluorine atoms. The coupling constants (J-values) provide valuable information about the connectivity and stereochemistry of the molecule.

-

Proton-Proton (H-H) Coupling:

-

ortho coupling (³JHH) is typically in the range of 7-10 Hz.

-

meta coupling (⁴JHH) is smaller, around 2-3 Hz.

-

para coupling (⁵JHH) is the smallest, often close to 0 Hz and not always resolved.

-

-

Proton-Fluorine (H-F) Coupling:

-

ortho coupling (³JHF) is typically 5-10 Hz.

-

meta coupling (⁴JHF) is smaller, around 2-5 Hz.

-

para coupling (⁵JHF) is the smallest, typically 0-2 Hz.

-

Based on these principles, we can predict the splitting patterns for the aromatic protons:

-

H-6: This proton will be coupled to H-5 (ortho, ³JHH ≈ 8 Hz) and H-4 (meta, ⁴JHH ≈ 2 Hz). It will also exhibit coupling to the fluorine at C-2 (meta, ⁴JHF ≈ 2-5 Hz). This will likely result in a complex multiplet, potentially appearing as a doublet of doublets of doublets (ddd) or a more complex pattern if some couplings are similar in magnitude.

-

H-4: This proton is coupled to H-5 (ortho, ³JHH ≈ 8 Hz) and H-6 (meta, ⁴JHH ≈ 2 Hz). It will also be coupled to the fluorine at C-2 (para, ⁵JHF ≈ 0-2 Hz) and potentially show long-range coupling to the difluoromethoxy protons. This will likely result in a doublet of doublets (dd) or a more complex multiplet.

-

H-5: This proton is coupled to H-6 (ortho, ³JHH ≈ 8 Hz) and H-4 (ortho, ³JHH ≈ 8 Hz). It is also coupled to the fluorine at C-2 (ortho, ³JHF ≈ 5-10 Hz). This will likely result in a triplet of doublets (td) or a complex multiplet.

The proton of the difluoromethoxy group will be split by the two fluorine atoms into a triplet (¹JHF).

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for this compound. The chemical shifts are estimated based on analogous compounds such as 1-fluoro-2-nitrobenzene, 1-fluoro-3-nitrobenzene[2], and 1-(difluoromethoxy)-3-nitrobenzene[3].

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-6 | 8.2 - 8.4 | ddd | ³JHH(H6-H5) ≈ 8, ⁴JHH(H6-H4) ≈ 2, ⁴JHF(H6-F2) ≈ 2-5 |

| H-4 | 7.8 - 8.0 | dd | ³JHH(H4-H5) ≈ 8, ⁴JHH(H4-H6) ≈ 2 |

| H-5 | 7.5 - 7.7 | td | ³JHH(H5-H6) ≈ 8, ³JHH(H5-H4) ≈ 8, ³JHF(H5-F2) ≈ 5-10 |

| -OCHF₂ | 6.8 - 7.2 | t | ²JHF ≈ 70-75 |

Experimental Protocol for ¹H NMR Analysis

To validate the predicted spectrum, a standardized experimental procedure should be followed. This protocol is designed to be self-validating and adheres to best practices in analytical chemistry.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Instrument Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of complex multiplets.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

-

Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants (J-values) from the splitting patterns.

Visualization of Molecular Structure and Analytical Workflow

Visual aids are crucial for understanding the relationships between the molecular structure and the resulting NMR data.

Diagram 1: Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Diagram 2: ¹H NMR Analysis Workflow

Sources

The Difluoromethoxy Group (-OCF₂H) in Aromatic Systems: A Guide to Electronic Effects and Physicochemical Properties

<Technical Guide

Introduction: The Rise of a Privileged Functional Group

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent for aromatic systems.[2] It offers a nuanced electronic profile that distinguishes it from the more conventional methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing chemists with a powerful tool for fine-tuning.[1] This guide provides an in-depth analysis of the electronic effects of the -OCF₂H group, its impact on critical physicochemical parameters, and standardized protocols for its characterization.

The strategic advantage of the difluoromethoxy group lies in its ability to enhance metabolic stability, modulate lipophilicity, and introduce unique intermolecular interactions, such as hydrogen bonding.[1] As a bioisostere for other functional groups, it allows for the optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which is critical in drug development.[3][4]

The Dichotomous Electronic Nature of the Difluoromethoxy Group

The electronic influence of the difluoromethoxy group on an aromatic ring is a fascinating interplay of opposing effects: strong sigma (σ)-electron withdrawal and weaker pi (π)-electron donation. This duality is central to its utility.

-

Inductive Effect (σ-withdrawal): The two highly electronegative fluorine atoms strongly pull electron density away from the aromatic ring through the sigma bond framework. This inductive effect is a dominant feature of the -OCF₂H group.

-

Resonance Effect (π-donation): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. However, this resonance donation is significantly attenuated by the electron-withdrawing fluorine atoms, which decrease the electron density on the oxygen.

This balance of forces results in the -OCF₂H group being a net electron-withdrawing substituent, a characteristic that profoundly influences the reactivity and properties of the aromatic system.

Quantifying Electronic Influence: Hammett Parameters

The electronic effect of a substituent can be quantified using Hammett parameters (σ). These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent and are invaluable for predicting reaction rates and equilibria.

| Substituent | σI (Inductive) | σR (Resonance) | σp (para) | σm (meta) |

| -OCH₃ | +0.25 | -0.52 | -0.27 | +0.12 |

| -OCF₂H | +0.43 | -0.21 | +0.22 | +0.31 |

| -OCF₃ | +0.54 | -0.18 | +0.36 | +0.40 |

Data compiled from various sources, slight variations may exist in the literature.

As the table illustrates, the difluoromethoxy group occupies an intermediate position between the strongly electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group. Its positive σp and σm values confirm its overall electron-withdrawing character at both the para and meta positions.

Impact on Physicochemical Properties: A Medicinal Chemist's Perspective

The unique electronic signature of the -OCF₂H group translates into tangible effects on key physicochemical properties that are critical for drug design and materials science.

Modulation of Acidity and Basicity (pKa)

The electron-withdrawing nature of the difluoromethoxy group can significantly impact the pKa of nearby acidic or basic functional groups.[1] For instance, when appended to a phenol or aniline, the -OCF₂H group will increase the acidity (decrease the pKa) of the phenolic proton or decrease the basicity (decrease the pKa of the conjugate acid) of the amino group. This modulation is crucial for controlling the ionization state of a molecule at physiological pH, which in turn governs its solubility, membrane permeability, and target engagement.[1]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter for drug absorption and distribution. The difluoromethoxy group generally increases lipophilicity compared to a hydroxyl group but is less lipophilic than the trifluoromethoxy group.[3] This intermediate lipophilicity provides a valuable tool for fine-tuning the overall LogP of a molecule to optimize its pharmacokinetic profile.[5] The change in lipophilicity when replacing a methoxy group with a difluoromethoxy group can range from a slight decrease to a moderate increase, depending on the specific molecular context.[5]

Metabolic Stability

A significant advantage of the -OCF₂H group is its enhanced metabolic stability compared to the methoxy group.[3] The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Specifically, it prevents O-demethylation, a common metabolic pathway for methoxy-containing compounds, which can lead to a longer drug half-life and reduced clearance.[3]

Hydrogen Bonding Capacity

A unique feature of the difluoromethoxy group is the ability of its C-H bond to act as a weak hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, imparting a partial positive charge on the hydrogen. This allows for interactions with hydrogen bond acceptors in protein binding sites, a characteristic not present in methoxy or trifluoromethoxy groups.[1][7] This hydrogen bond donating capacity can be quantified using the Abraham hydrogen bond acidity parameter (A).[5][7]

Experimental Characterization of Electronic Effects

The theoretical understanding of the -OCF₂H group's electronic effects is complemented and validated by a suite of experimental techniques.

Workflow for Characterizing a Novel Difluoromethoxy-Substituted Aromatic Compound

Caption: Experimental workflow for the comprehensive characterization of a novel Ar-OCF₂H compound.

Detailed Experimental Protocols

This protocol describes a common method for synthesizing aryl difluoromethyl ethers.[1]

Rationale: This method is widely applicable to a range of phenols and utilizes commercially available or readily prepared difluoromethylating reagents. The choice of base and solvent is critical for achieving good yields and minimizing side reactions.

Materials:

-

Substituted phenol (1.0 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Water

-

Difluoromethylating agent (e.g., diethyl (bromodifluoromethyl)phosphonate or sodium chlorodifluoroacetate)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, standard workup and purification equipment.

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq) and cesium carbonate (2.0 eq).

-

Solvent Addition: Add a mixture of DMF and water (typically a 4:1 to 10:1 v/v ratio). The addition of a small amount of water can often improve the reaction rate and yield.

-

Reagent Addition: Add the difluoromethylating agent portion-wise or via syringe pump at room temperature or slightly elevated temperature (e.g., 40-60 °C).

-

Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This protocol is based on Abraham's solute ¹H NMR analysis to quantify the hydrogen bond donor capacity.[5][7]

Rationale: The chemical shift of the -OCF₂H proton is sensitive to the hydrogen-bonding environment of the solvent. By measuring the chemical shift in a non-hydrogen-bonding solvent (CDCl₃) and a strong hydrogen-bond accepting solvent (DMSO-d₆), the difference can be correlated to the hydrogen bond acidity.

Materials:

-

Difluoromethoxy-substituted aromatic compound

-

Deuterated chloroform (CDCl₃)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes, high-resolution NMR spectrometer.

Procedure:

-

Sample Preparation: Prepare two NMR samples of the compound at the same concentration, one in CDCl₃ and the other in DMSO-d₆.

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples.

-

Data Analysis:

-

Identify the chemical shift (δ) of the -OCF₂H proton in each spectrum (this will be a triplet due to coupling with the two fluorine atoms).

-

Calculate the difference in chemical shift: Δδ = δ(DMSO-d₆) - δ(CDCl₃).

-

Calculate the Abraham hydrogen bond acidity parameter (A) using the following equation: A = 0.0065 + 0.133 * Δδ.[7]

-

Advanced Characterization: Spectroscopic and Computational Insights

NMR Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of difluoromethoxy-substituted aromatics.

-

¹H NMR: The proton of the -OCF₂H group typically appears as a triplet in the range of 6.5-7.5 ppm with a J-coupling constant (²JHF) of approximately 70-80 Hz. Aromatic protons will show characteristic shifts and coupling patterns depending on their position relative to the -OCF₂H group.[8][9]

-

¹³C NMR: The carbon of the -OCF₂H group appears as a triplet around 115-125 ppm with a large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz. Aromatic carbons are observed in the 120-150 ppm range.[8][9]

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The two fluorine atoms of the -OCF₂H group will appear as a doublet due to coupling with the proton.

Quantum Chemical Calculations

Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure and properties of these molecules.[10][11]

-

Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecule, highlighting the electron-deficient nature of the -OCF₂H group and the polarized C-H bond.

-

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict the reactivity of the aromatic ring. The electron-withdrawing -OCF₂H group will generally lower the energy of both the HOMO and LUMO.[6]

Conclusion and Future Outlook

The difluoromethoxy group is a versatile and powerful substituent in the design of aromatic systems for pharmaceutical and material applications. Its unique, intermediate electronic nature provides a level of control not achievable with traditional methoxy or trifluoromethoxy groups. By understanding and harnessing its electronic effects on pKa, lipophilicity, metabolic stability, and hydrogen bonding, researchers can rationally design molecules with improved properties. The continued development of novel synthetic methods for the introduction of the -OCF₂H group will undoubtedly expand its application and solidify its role as a privileged functional group in modern chemistry.[2][7]

References

-

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.

-

Purohit, A., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health.

-

Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal.

-

Meanwell, N. A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health.

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD.

-

Meanwell, N. A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

-

Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate.

-

Petrov, V. A., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

-

Goldberg, F. W., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

Mary, Y. S., et al. (2021). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. PubMed Central.

-

Hammett constants for CF 2 OCH 3 and similar groups. ResearchGate.

-

Meanwell, N. A., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.

-

Electric field gradient in accurate quantum chemical calculations. arXiv.

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ResearchGate.

-

Vademecum for Quantum Chemistry.

-

Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group. ACS Publications.

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

-

3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed.

-

Quantum-Chemical Calculations for the Electronic Absorption Spectra of Certain Anthocyanidins.

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI.

-

NMR Spectroscopy of Aromatic Compounds. ResearchGate.

-

Hammett plot for the reductive elimination of difluoromethylated aldehyde-derived hydrazones calculated by the DFT (B3LYP) method. ResearchGate.

-

CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry.

-

Electronic Structure Calculations in Quantum Chemistry. HPC@LSU.

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University.

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arxiv.org [arxiv.org]

Methodological & Application

Application Note & Synthetic Protocol: A Proposed Route for the Synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

Abstract

This document outlines a detailed, proposed synthetic protocol for 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, a potentially valuable intermediate in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis for this specific molecule, this guide has been developed by leveraging established principles of organic chemistry and analogous, well-documented reactions. The proposed route involves the nitration of a fluorinated phenol, followed by a robust difluoromethoxylation step. This application note provides a comprehensive, step-by-step methodology, explains the chemical reasoning behind the chosen pathway, and includes necessary safety protocols and characterization techniques.

Introduction and Rationale

Fluorinated organic molecules are of paramount importance in modern drug development. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, is an increasingly popular bioisostere for hydroxyl or methoxy groups, offering a unique electronic and conformational profile. This compound represents a trifunctional scaffold that can be further elaborated into a variety of complex target molecules. The nitro group serves as a versatile handle for subsequent transformations, such as reduction to an amine, which can then be used in amide bond formation or other coupling reactions.

The synthetic strategy detailed herein was designed to be both efficient and logical, taking into account the directing effects of the substituents on the aromatic ring. The proposed two-step synthesis starts from the commercially available 2-fluorophenol.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two main steps:

-

Nitration: Electrophilic aromatic substitution on 2-fluorophenol to introduce a nitro group. The hydroxyl and fluorine substituents will direct the regioselectivity of this reaction.

-

Difluoromethoxylation: Introduction of the difluoromethoxy group onto the phenolic oxygen of the nitrated intermediate.

Below is a graphical representation of the proposed workflow.

Figure 1: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Disclaimer: This is a proposed protocol and has not been experimentally validated. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 1: Synthesis of 2-Fluoro-6-nitrophenol (Intermediate)

Rationale: The nitration of 2-fluorophenol is expected to yield a mixture of isomers, primarily 2-fluoro-4-nitrophenol and the desired 2-fluoro-6-nitrophenol. This is due to the ortho-, para-directing effects of both the hydroxyl and fluoro groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine is a deactivating, ortho-, para-director. The desired 2-fluoro-6-nitrophenol (ortho to the hydroxyl and meta to the fluorine) will need to be isolated from the isomeric mixture.

Materials:

-

2-Fluorophenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask cooled to 0 °C in an ice bath, slowly add 2-fluorophenol (1 eq.) to concentrated sulfuric acid.

-

Maintain the temperature at 0 °C and add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture over crushed ice and extract with dichloromethane (3x).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of nitrated isomers.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the 2-fluoro-6-nitrophenol isomer from other products.

Part 2: Synthesis of this compound (Target Molecule)

Rationale: The difluoromethoxylation of phenols can be achieved using various reagents. One common and effective method involves the use of sodium chlorodifluoroacetate as a precursor to difluorocarbene (:CF₂), which is then trapped by the phenoxide. This method is often preferred for its relatively mild conditions.

Materials:

-

2-Fluoro-6-nitrophenol (from Part 1)

-

Sodium Chlorodifluoroacetate (ClCF₂COONa)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2-fluoro-6-nitrophenol (1 eq.) in anhydrous DMF, add potassium carbonate (2-3 eq.).

-

Add sodium chlorodifluoroacetate (2-3 eq.) to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Characterization and Data

The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Technique | Expected Observations |

| 2-Fluoro-6-nitrophenol | ¹H NMR | Aromatic protons showing distinct coupling patterns. A broad singlet for the phenolic -OH. |

| ¹³C NMR | Aromatic carbons with C-F and C-N couplings. | |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass. | |

| This compound | ¹H NMR | Aromatic protons. A characteristic triplet for the -OCF₂H proton with a large J-coupling (~70-80 Hz). |

| ¹⁹F NMR | Two distinct signals: one for the aromatic fluorine and one for the -OCF₂ H group (a doublet). | |

| ¹³C NMR | Aromatic carbons. A triplet for the -OC F₂H carbon due to C-F coupling. | |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of C₇H₄F₃NO₃. | |

| IR Spectroscopy | Characteristic peaks for C-F, Ar-NO₂, and C-O-C bonds. |

Safety and Handling

-

General: All manipulations must be carried out in a certified chemical fume hood. Personal protective equipment, including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

-

Reagents:

-

Concentrated Nitric and Sulfuric Acids: Extremely corrosive. Handle with extreme care to avoid contact with skin and eyes. The nitration reaction is highly exothermic and must be cooled properly to prevent runaway reactions.

-

2-Fluorophenol: Toxic and corrosive. Avoid inhalation and skin contact.

-

DMF: A potential reproductive toxin. Handle with care and ensure it is used in a well-ventilated area.

-

Dichloromethane: A suspected carcinogen. Minimize exposure.

-

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

This application note provides a scientifically grounded, albeit theoretical, protocol for the synthesis of this compound. By employing a logical sequence of nitration followed by difluoromethoxylation on a commercially available starting material, this guide offers a clear and actionable starting point for researchers aiming to synthesize this and related compounds. The successful execution of this synthesis will provide access to a valuable building block for the development of novel pharmaceuticals and agrochemicals.

References

-

General Fluorination/Difluoromethoxylation Reviews: For background on the importance and methods of introducing fluorine and fluorin

- Title: The Difluoromethoxy Group in Medicinal Chemistry

- Source: Journal of Medicinal Chemistry

-

URL: [Link]

-

Nitration of Aromatic Compounds: For general procedures and mechanistic understanding of electrophilic nitr

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

- Source: Wiley (Textbook)

-

URL: [Link]

- Difluoromethoxylation using Sodium Chlorodifluoroacetate: For a specific method analogous to the one proposed. Title: A Convenient Method for the Difluoromethoxylation of Alcohols and Phenols Source: Synlett

-

Safety Data: For handling protocols of the chemicals involved.

- Title: PubChem

- Source: National Center for Biotechnology Inform

-

URL: [Link]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, bioavailability, and binding affinity. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety in this regard, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.[1] The title compound, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, is a trifunctional aromatic building block of significant interest. Its utility stems from a highly activated aromatic ring, poised for nucleophilic aromatic substitution (SNAr), a powerful tool for the construction of complex aryl ethers, amines, and thioethers.

This application note provides a comprehensive technical guide to understanding and performing SNAr reactions on this compound. We will delve into the mechanistic underpinnings of this transformation, explore the expected regioselectivity, and provide detailed, field-proven protocols for the reaction with various classes of nucleophiles.

Mechanistic Insights and Regiochemical Considerations

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[2] The key to this reaction is the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which serve to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In the case of this compound, the aromatic ring is endowed with three such activating groups: a nitro group (-NO₂), a fluorine atom (-F), and a difluoromethoxy group (-OCHF₂). The nitro group, being a powerful EWG through both inductive and resonance effects, is the primary activator of the ring towards nucleophilic attack.

A critical aspect of the SNAr reaction on this substrate is the regioselectivity. The molecule presents two potential leaving groups: the fluorine atom at the C2 position and, theoretically, the difluoromethoxy group at the C1 position. However, experimental evidence from a closely related isomer, 1-(difluoromethoxy)-3-fluoro-2-nitrobenzene, demonstrates that in SNAr reactions with nucleophiles such as aqueous ammonia, the fluorine atom is selectively displaced over the difluoromethoxy group.[3] This selectivity is attributed to the superior leaving group ability of fluoride in SNAr reactions and the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

Therefore, the anticipated SNAr reaction on this compound will proceed with the displacement of the fluorine atom at the C2 position. The ortho- and para-positioning of the nitro group relative to the fluorine leaving group is crucial for the resonance stabilization of the Meisenheimer complex, a key factor for a facile reaction.

Visualizing the SNAr Mechanism

The following diagram illustrates the stepwise mechanism of the SNAr reaction on this compound with a generic nucleophile (Nu⁻).

Caption: SNAr mechanism on this compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol details the synthesis of 4-(2-(difluoromethoxy)-6-nitrophenyl)morpholine, a valuable intermediate for various bioactive molecules.

Materials and Reagents:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per gram of substrate).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Add morpholine (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water (approximately 5 times the volume of DMF used).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (2 x volume of the organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-(difluoromethoxy)-6-nitrophenyl)morpholine.

Protocol 2: Reaction with an Alcohol (e.g., Phenol)

This protocol describes the synthesis of 2-(difluoromethoxy)-1-phenoxy-3-nitrobenzene, a diaryl ether derivative.

Materials and Reagents:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add phenol (1.2 eq) and anhydrous N,N-dimethylformamide (DMF) (approximately 5 mL per gram of phenol).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution and stir at room temperature for 30 minutes to form the phenoxide in situ.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water (approximately 5 times the volume of DMF used).

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with 1 M NaOH solution (2 x volume of the organic layer) to remove unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-(difluoromethoxy)-1-phenoxy-3-nitrobenzene.

Protocol 3: Reaction with a Thiol (e.g., Ethanethiol)

This protocol outlines the synthesis of 1-(difluoromethoxy)-2-(ethylthio)-3-nitrobenzene, an aryl thioether.

Materials and Reagents:

-

This compound

-

Ethanethiol

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needle for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile (ACN) (approximately 10 mL per gram of substrate).

-

Add cesium carbonate (Cs₂CO₃) (1.5 eq) to the solution.

-

Carefully add ethanethiol (1.2 eq) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-(difluoromethoxy)-2-(ethylthio)-3-nitrobenzene.

Data Summary: Representative SNAr Reactions

The following table summarizes the expected outcomes for the SNAr reactions of this compound with various nucleophiles based on the provided protocols and literature precedents for similar substrates.

| Nucleophile | Reagents and Conditions | Product | Expected Yield |

| Morpholine | K₂CO₃, DMF, 80-90 °C | 4-(2-(Difluoromethoxy)-6-nitrophenyl)morpholine | High |

| Phenol | K₂CO₃, DMF, 100-120 °C | 2-(Difluoromethoxy)-1-phenoxy-3-nitrobenzene | Moderate to High |

| Ethanethiol | Cs₂CO₃, ACN, Room Temp. | 1-(Difluoromethoxy)-2-(ethylthio)-3-nitrobenzene | High |

Note: Yields are qualitative estimates based on analogous reactions and may vary depending on the specific reaction scale and purification efficiency.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized aromatic compounds. The SNAr reaction on this substrate proceeds with high regioselectivity, displacing the fluorine atom to yield a variety of substituted products. The protocols provided herein offer a reliable starting point for researchers in drug discovery and materials science to access novel chemical entities. The resulting products, containing the desirable difluoromethoxy group, are primed for further synthetic transformations, such as the reduction of the nitro group to an amine, opening up avenues for the creation of diverse molecular libraries for biological screening.

References

- Shcherbyna, M. O., et al. (2020). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. J. Org. Pharm. Chem., 18(4), 45-53.

- Li, J., et al. (2012). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene.

- BenchChem. (2023). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. [Link to a relevant, stable URL if available]

- Shcherbyna, M. O., et al. (2020). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Zh. Org. Farm. Khim., 18(4), 45-53.

- (2016). Method for preparation of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride.

- (2004). Water phase synthesis process of difluoromethoxy nitrobenzene.

- Kakadiya, S. P., et al. (2018). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. World Journal of Pharmaceutical Research, 7(1), 1234-1245.

- Bhadani, V., et al. (2015). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 50, 35-42.

- (2014). Preparation method of 4-(difluoromethoxy)aniline.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.

Sources

Application Note: Strategic Reduction of the Nitro Group in 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 3-(Difluoromethoxy)-2-fluoroaniline

The synthesis of anilines from nitroaromatic compounds is a cornerstone transformation in modern organic chemistry.[1] The target molecule of this guide, 3-(Difluoromethoxy)-2-fluoroaniline, is a highly valuable building block, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the difluoromethoxy group (-OCHF₂) often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the fluorine atom can modulate pKa and conformational preferences.[1][2]

The reduction of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene, however, is not a trivial undertaking. The molecule presents a specific set of challenges that demand a carefully considered reduction strategy. The presence of an ortho-fluorine atom and the difluoromethoxy group necessitates chemoselective methods that can efficiently reduce the nitro group without causing undesirable side reactions, such as hydrodefluorination or cleavage of the difluoromethoxy ether linkage.

This application note provides a comprehensive guide to several field-proven protocols for this reduction. It moves beyond a simple listing of steps to explain the underlying causality of experimental choices, empowering researchers to select and optimize the method best suited for their specific laboratory context, scale, and purity requirements.

Reaction Overview and Mechanistic Considerations

The primary transformation is the six-electron reduction of an aromatic nitro group to a primary amine.

Caption: General scheme for the reduction of the nitro group.

The reduction of nitroaromatics typically proceeds through nitroso and hydroxylamine intermediates.[3][4][5] The choice of reducing agent and conditions determines the rate of these steps and the potential for side-product formation. The primary methods fall into two major categories:

-

Catalytic Hydrogenation: Involves the use of a metal catalyst (e.g., Pd, Pt, Ni) and a hydrogen source (H₂ gas or a transfer agent like formic acid).[3][6]

-

Stoichiometric Metal Reductions: Employs metals like iron, tin, or zinc in an acidic medium, proceeding via single electron transfer steps.[7][8][9]

Given the substrate's fluorine substituents, a key consideration is the potential for hydrodehalogenation , a common side reaction in catalytic hydrogenation, especially with palladium catalysts.[10] Therefore, reaction conditions must be finely tuned to favor nitro group reduction over C-F bond cleavage.

Comparative Analysis of Key Reduction Methodologies

The selection of a reduction protocol is a critical decision based on factors such as functional group tolerance, cost, scale, and ease of work-up. The following table provides a comparative overview of suitable methods for this specific transformation.

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages & Challenges |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol or Ethanol, 1-4 atm H₂, Room Temp | High yield, clean reaction profile, easy catalyst removal (filtration).[3][6] | Risk of hydrodefluorination, requires specialized hydrogenation equipment, catalyst can be pyrophoric. |

| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol, conc. HCl, Reflux | Excellent chemoselectivity, tolerant of many functional groups, does not require pressure equipment.[9][11][12][13] | Stoichiometric tin waste, work-up can be difficult due to formation of tin hydroxides/oxides.[9][13] |

| "Green" Metal Reduction | Fe powder, NH₄Cl or HCl | Ethanol/Water, Reflux | Cost-effective, environmentally benign (iron oxides are less toxic), good functional group tolerance.[8][14][15] | Requires a large excess of iron, can be exothermic, work-up involves filtering large amounts of fine solids. |

| Dithionite Reduction | Na₂S₂O₄ | Dichloromethane/Water or Acetonitrile/Water | Mild conditions, often chemoselective.[16][17][18][19] | Can have solubility issues, produces sulfur byproducts, may require a phase-transfer catalyst for optimal results.[18] |

Detailed Application Protocols

Protocol 1: High-Purity Synthesis via Catalytic Hydrogenation

This protocol is often the method of choice for achieving high purity on a laboratory scale, provided the risk of hydrodefluorination is properly managed.[6]

Causality & Expertise: The choice of a low-pressure system and a polar solvent like methanol or ethanol facilitates the reaction while minimizing C-F bond cleavage. The catalyst loading is kept moderate to ensure a controlled reaction rate.

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Methodology:

-

Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).

-

Solvent Addition: Add methanol or ethanol (approx. 10-15 mL per gram of substrate).

-

Catalyst Addition: Under a stream of nitrogen or argon, carefully add 5% or 10% Palladium on Carbon (50% wet paste, 0.05-0.10 eq by weight). Safety Note: Dry Pd/C is pyrophoric and must not be handled in air.

-

Hydrogenation: Seal the vessel and connect it to a hydrogenator. Purge the headspace with hydrogen gas three times. Pressurize the vessel to the desired pressure (start with 15-50 psi / 1-3.5 atm) and begin vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(Difluoromethoxy)-2-fluoroaniline. The product is often of high purity but can be further purified by column chromatography if necessary.

Protocol 2: Robust and Chemoselective Reduction with Stannous Chloride (SnCl₂)

This classic method is highly reliable and avoids the risk of hydrodefluorination, making it an excellent alternative to catalytic hydrogenation.[9]

Causality & Expertise: The reaction utilizes the reducing power of Sn(II) which is oxidized to Sn(IV).[20] Concentrated HCl is crucial as it acts as the proton source and helps to keep the tin salts in solution.[12] The primary challenge is the work-up; slow, careful neutralization with a base like NaHCO₃ or NaOH is required to precipitate tin hydroxides, which can then be filtered off. The use of a filter aid like Celite® is highly recommended to prevent the formation of gelatinous precipitates that are difficult to handle.

Caption: Experimental workflow for SnCl₂ reduction.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of substrate).

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the solution.

-

Reaction Initiation: Heat the mixture to 50-60°C and slowly add concentrated hydrochloric acid (4-5 eq). An exotherm may be observed.

-

Reflux: After the addition is complete, heat the reaction to reflux and maintain for 1-3 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up - Neutralization: After cooling the reaction to room temperature (an ice bath is recommended), slowly and carefully add a saturated aqueous solution of sodium bicarbonate or 10% aqueous sodium hydroxide until the pH is basic (~8). A thick, white precipitate of tin(IV) oxide-hydroxide will form.

-

Work-up - Filtration & Extraction: Dilute the slurry with ethyl acetate and a generous amount of Celite®. Stir for 15 minutes, then filter the mixture through a pad of Celite®. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target aniline.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reagent/catalyst; low temperature; insufficient reaction time; catalyst poisoning (for hydrogenation). | Increase reagent/catalyst loading; increase temperature or reaction time; ensure high-purity solvents and reagents. |

| Hydrodefluorination (Side Product) | Catalyst is too active (Pd/C); hydrogen pressure is too high; reaction run for too long. | Switch to a less active catalyst (e.g., PtO₂), use a catalyst poison, or lower hydrogen pressure. Alternatively, switch to a chemical reduction method like SnCl₂ or Fe/HCl. |

| Difficult Work-up (SnCl₂ method) | Gelatinous tin hydroxide precipitate clogs filters and causes emulsions. | Add Celite® before or after neutralization. Ensure vigorous stirring. Alternatively, some protocols suggest pouring the acidic reaction mixture into a rapidly stirred, concentrated NaOH solution. |

| Low Yield | Product loss during aqueous work-up (if product is partially water-soluble); incomplete extraction. | Perform multiple extractions (3-4 times) with the organic solvent. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. |

Conclusion

The reduction of this compound to 3-(Difluoromethoxy)-2-fluoroaniline is a critical transformation for accessing valuable fluorinated building blocks. While catalytic hydrogenation with Pd/C offers a clean and high-yielding route, it requires careful control to prevent hydrodefluorination. For a more robust, albeit more work-up intensive method, the use of stannous chloride (SnCl₂) is highly recommended due to its excellent chemoselectivity. The choice between these protocols should be guided by the available equipment, scale of the reaction, and tolerance for potential impurities. Both methods, when executed with an understanding of their chemical principles, provide reliable pathways to the desired product.

References

-

Wikipedia. Reduction of nitro compounds. [Link]

-

ResearchGate. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017). [Link]

-

Journal of the American Chemical Society. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex (2024). [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.

-

MDPI. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 (2023). [Link]

-

ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron (2011). [Link]

-

ResearchGate. The reduction reaction of 1‐fluoro 2‐nitrobenzene. [Link]

-

RSC Publishing. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. [Link]

-

Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]

-

Frontiers. Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. [Link]

-

PubMed. Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

YouTube. Reduction of nitrobenzene (2018). [Link]

-

Chemistry Stack Exchange. What groups can be reduced by Sn/HCl? [Link]

-

WordPress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]

-

ACS Publications. Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst (1995). [Link]

- Google Patents. RU1792936C - Method of 3,4-difluoroaniline synthesis.

-

PubMed Central. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. [Link]

-

Wiley Online Library. A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid (2016). [Link]

-

RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

-

organic-chemistry.org. Nitro Reduction - Iron (Fe). [Link]

-

chemicalforums.com. mechanism of sodium dithionite aromatic nitro reduction? [Link]

-

MySkinRecipes. 2-(Difluoromethoxy)-1-fluoro-3-nitrobenzene. [Link]

-

ResearchGate. A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid (2016). [Link]

-

RSC Publishing. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. [Link]

-

Oreate AI Blog. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. [Link]

-

ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

-

Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]

-

Reddit. Reduction of aromatic nitro compounds with SnCl2 (2021). [Link]

-

JNAS. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. [Link]

- Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.

-

RSC Publishing. Hydrogenation of fluorinated molecules: an overview (2021). [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

WordPress. Sn2+ reduction. [Link]

-

Oreate AI Blog. The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-(Difluoromethoxy)-1-fluoro-3-nitrobenzene [myskinrecipes.com]

- 3. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. researchgate.net [researchgate.net]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 10. Hydrogenation of fluorinated molecules: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. reddit.com [reddit.com]

- 14. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 15. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 20. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(Difluoromethoxy)-2-fluoro-3-aminobenzene

Introduction: Navigating the Synthesis of a Privileged Fluorinated Scaffold

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms and fluorine-containing motifs into molecular architectures is a paramount strategy for fine-tuning physicochemical and biological properties. The 1-(difluoromethoxy)-2-fluoro-3-aminobenzene scaffold represents a particularly valuable building block, combining the unique electronic features of both a fluoro and a difluoromethoxy group. The synthesis of N-aryl derivatives of this compound via traditional methods can be challenging due to the electron-deficient nature of the aniline. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a robust solution for accessing these important molecules.[1]

This technical guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 1-(difluoromethoxy)-2-fluoro-3-aminobenzene with various aryl halides. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and bases, with a special focus on addressing the challenges posed by the fluorinated substrate.

The Mechanistic Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The fundamental steps include:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is released, regenerating the Pd(0) catalyst.

The efficiency and success of this cycle are critically dependent on the judicious selection of the palladium source, the phosphine ligand, and the base, especially when dealing with challenging substrates.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Considerations for the Amination of 1-(Difluoromethoxy)-2-fluoro-3-aminobenzene

The presence of two distinct fluorine-containing substituents on the aniline ring introduces specific challenges that must be addressed for a successful coupling reaction:

-

Reduced Nucleophilicity: The electron-withdrawing nature of the fluoro and difluoromethoxy groups significantly decreases the nucleophilicity of the amine, potentially slowing down the reaction.

-

Substrate and Product Stability: Fluorinated compounds can be sensitive to harsh reaction conditions, particularly strong bases and high temperatures, which can lead to decomposition.

-

Potential for C-F Bond Activation: While less common than C-Cl or C-Br activation, under certain conditions, palladium catalysts can activate C-F bonds, leading to undesired side products.[3][4][5][6][7]

To overcome these challenges, careful optimization of the reaction parameters is crucial.

Optimized Protocol for the Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of 1-(difluoromethoxy)-2-fluoro-3-aminobenzene with a variety of aryl bromides.

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 1-(Difluoromethoxy)-2-fluoro-3-aminobenzene | ≥97% | Commercially Available |

| Aryl Bromide | ≥98% | Commercially Available |

| [Pd(allyl)Cl]₂ | - | Commercially Available |

| XPhos | ≥98% | Commercially Available |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Nitrogen or Argon Gas | High Purity | - |

Experimental Workflow

Caption: A step-by-step workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

-

Reaction Setup: In a nitrogen-filled glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Seal the vial with a septum and remove it from the glovebox. Add anhydrous toluene (2 mL), the aryl bromide (1.0 mmol), and 1-(difluoromethoxy)-2-fluoro-3-aminobenzene (1.2 mmol) via syringe.

-